molecular formula C19H30O2 B15128752 5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5

5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5

Cat. No.: B15128752
M. Wt: 295.5 g/mol
InChI Key: QGXBDMJGAMFCBF-YANHVYQLSA-N
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Description

5β-Androstan-3α-ol-17-one-2,2,3,4,4-d5 (commonly referred to as Etiocholanolone-d5) is a deuterated analog of the endogenous steroid metabolite etiocholanolone (5β-androstan-3α-ol-17-one). This compound is isotopically labeled with five deuterium atoms at positions 2, 2, 3, 4, and 4, enhancing its utility in quantitative mass spectrometry and metabolic tracing studies . Its molecular formula is C₁₉H₂₃D₅O₂, with a molecular weight of 295.48 g/mol .

Etiocholanolone-d5 is primarily used as an internal standard in steroid hormone assays, enabling precise quantification of endogenous etiocholanolone in biological matrices such as saliva, plasma, and urine . Its deuterium labeling minimizes isotopic interference during analytical workflows, ensuring high specificity in detection .

Properties

Molecular Formula

C19H30O2

Molecular Weight

295.5 g/mol

IUPAC Name

(3R,5R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14?,15?,16?,18?,19?/m1/s1/i7D2,11D2,13D

InChI Key

QGXBDMJGAMFCBF-YANHVYQLSA-N

Isomeric SMILES

[2H][C@]1(C(CC2([C@@H](C1([2H])[2H])CCC3C2CCC4(C3CCC4=O)C)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 typically involves the introduction of deuterium atoms into the etiocholanolone structure. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of deuterated solvents and reagents ensures the incorporation of deuterium atoms into the steroid structure. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5beta-Androstan-3alpha,17-dione, while reduction can produce various stereoisomers of the original compound .

Scientific Research Applications

5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5beta-Androstan-3alpha-ol-17-one-2,2,3,4,4-d5 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to steroid receptors and modulating gene expression. The deuterium atoms enhance the stability of the compound, allowing for prolonged activity and reduced metabolic degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Deuterated Analogs

(a) Etiocholanolone (5β-Androstan-3α-ol-17-one)
  • Structure : Lacks deuterium substitution.
  • Role : A major metabolite of testosterone and dehydroepiandrosterone (DHEA), formed via 5β-reductase activity. Elevated levels correlate with conditions like porphyria and febrile illnesses .
  • Key Difference: Etiocholanolone-d5’s deuterium labeling distinguishes it from the endogenous form, enabling analytical separation .
(b) Epietiocholanolone (5β-Androstan-3β-ol-17-one)
  • Structure: 3β-hydroxyl configuration (vs. 3α in etiocholanolone).
  • Role : Less abundant metabolite with unclear physiological significance. Demonstrates distinct receptor-binding properties due to stereochemical differences .
(c) Androsterone (5α-Androstan-3α-ol-17-one)
  • Structure: 5α-reduced backbone (vs. 5β in etiocholanolone).
  • Role : A major androgen metabolite with higher androgenic potency. Used to assess 5α-reductase activity in disorders like benign prostatic hyperplasia .

Deuterated Analogs

(a) 5β-Androstan-3β-ol-17-one-2,2,3,4,4-d5 (Epietiocholanolone-d5)
  • Structure : 3β-hydroxyl group with identical deuterium labeling.
  • Application: Serves as an internal standard for epietiocholanolone quantification. Purity ≥98% (isotopic enrichment) .
  • Key Difference: Stereochemical divergence at C3 alters chromatographic retention times compared to etiocholanolone-d5 .
(b) 5α-Androstan-3α-ol-17-one-2,2,3,4,4-d5 (Androsterone-d5)
  • Structure : 5α-reduction with deuterium labeling.
  • Application : Used in assays measuring 5α-reductase activity. Molecular weight: 295.48 g/mol .

Functional Group Variants

(a) Dihydrotestosterone (5α-Androstan-17β-ol-3-one)
  • Structure: 17β-hydroxyl group (vs. 17-keto in etiocholanolone).
  • Role: Potent androgen receptor agonist. Etiocholanolone-d5 lacks androgenic activity due to the 17-keto group .
(b) 5β-Dihydrotestosterone (5β-Androstan-17β-ol-3-one)
  • Structure : 5β-reduced backbone with 17β-hydroxyl.
  • Role : Weak androgen receptor binder; primarily a metabolic intermediate .

Data Tables

Table 1: Structural and Analytical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Isotopic Labeling Key Applications
5β-Androstan-3α-ol-17-one-2,2,3,4,4-d5 1620102-33-1 C₁₉H₂₃D₅O₂ 295.48 2,2,3,4,4-d5 Internal standard for steroid assays
Etiocholanolone 53-42-9 C₁₉H₃₀O₂ 290.44 None Biomarker for metabolic disorders
5β-Androstan-3β-ol-17-one-2,2,3,4,4-d5 571-31-3 C₁₉H₂₃D₅O₂ 295.48 2,2,3,4,4-d5 Epietiocholanolone quantification
5α-Androstan-3α-ol-17-one-2,2,3,4,4-d5 79037-34-6 C₁₉H₂₃D₅O₂ 295.48 2,2,3,4,4-d5 Androgen metabolism studies

Table 2: Metabolic Pathways and Enzymatic Targets

Compound Primary Enzyme Involved Metabolic Pathway Biological Significance
Etiocholanolone-d5 5β-Reductase Testosterone/DHEA catabolism Analytical tracer; no direct bioactivity
5α-Dihydrotestosterone 5α-Reductase Androgen activation Androgenic signaling
Androsterone 5α-Reductase Androgen inactivation Biomarker for 5α-reductase activity

Research Findings

  • Analytical Utility: Etiocholanolone-d5 demonstrated 98% isotopic purity in salivary hormone quantification, enabling precise measurement of etiocholanolone with a limit of detection (LOD) of 0.1 ng/mL .
  • Metabolic Stability : Deuterium labeling at positions 2, 3, and 4 reduces metabolic degradation, making it ideal for tracer studies .
  • Comparative Receptor Binding: Unlike 5α-DHT, etiocholanolone and its deuterated analog show negligible binding to androgen receptors, confirming their role as non-active metabolites .

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